2-Bromopyridine-3-sulfonyl chloride

Vue d'ensemble

Description

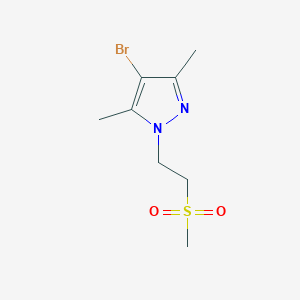

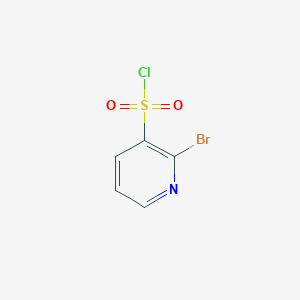

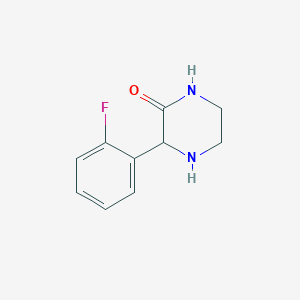

2-Bromopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060811-59-7 . It has a molecular weight of 256.51 and its IUPAC name is 2-bromo-3-pyridinesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was synthesized from 2-amino-5-bromopyridine-3-sulfonyl chloride and triethylamine . The reaction time was 40 minutes and the yield was 41% .Molecular Structure Analysis

The InChI code for 2-Bromopyridine-3-sulfonyl chloride is 1S/C5H3BrClNO2S/c6-5-4 (11 (7,9)10)2-1-3-8-5/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopyridine-3-sulfonyl chloride include a molecular weight of 256.51 .Applications De Recherche Scientifique

Catalytic Processes and Regioselectivity

Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines showcases the use of (arene)ruthenium(II) complexes in reaction with sulfonyl chlorides, including 2-Bromopyridine-3-sulfonyl chloride, to achieve atypical regioselectivity. This method leverages the chelation-assisted cyclometalation to direct electrophilic aromatic substitution, providing access to sulfone derivatives at positions that are not typically reactive (Saidi et al., 2011).

Synthesis of Sulfonamides

Cross-coupling reactions of 3-bromopyridine and sulfonamides catalyzed by CuI highlight the versatility of bromopyridines in synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This reaction, under specific conditions, can also successfully couple with 2-Bromopyridine, facilitating the synthesis of a wide variety of sulfonamides (Han, 2010).

Novel Catalysts for Synthesis

The introduction of a new bi-SO3H ionic liquid based on 2,2′-bipyridine as a catalyst for synthesizing xanthene derivatives underlines the role of modified pyridines in catalysis. The ionic liquid prepared is efficient for promoting synthesis under solvent-free conditions, highlighting its potential in green chemistry applications (Shirini et al., 2014).

Ligand Design for Metal Complexes

A study on sulfoxide complexes with 3-bromopyridine as a ligand provides insights into the role of bromopyridines in modifying the catalytic properties of metal complexes. The additional 3-bromopyridine ligand in these complexes has been shown to influence initiation mechanisms and catalytic behavior, offering a pathway to fine-tune catalytic processes (Żukowska et al., 2013).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-amino-2-methylpyridine, related to 2-Bromopyridine-3-sulfonyl chloride, have been explored as BAZ2B bromodomain ligands. This work involves the in silico discovery and in crystallo validation of ligands, demonstrating the importance of bromopyridines in the development of new therapeutic agents (Marchand et al., 2016).

Safety And Hazards

The safety data sheet for 2-Bromopyridine-3-sulfonyl chloride indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPBDTIFSUZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719106 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine-3-sulfonyl chloride | |

CAS RN |

1060811-59-7 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)